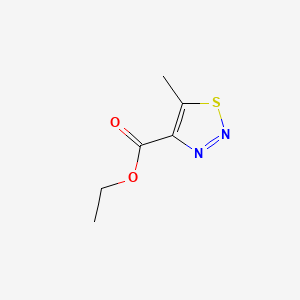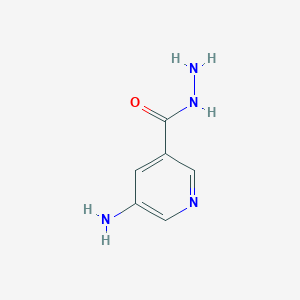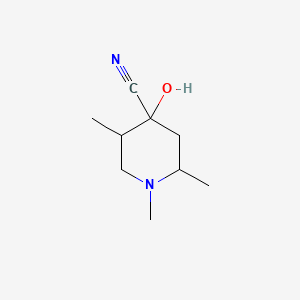
4-Hydroxy-1,2,5-trimethylpiperidine-4-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Hydroxy-1,2,5-trimethylpiperidine-4-carbonitrile is a chemical compound with the molecular formula C9H16N2O . It is used for research purposes and in the manufacture of chemical compounds .
Synthesis Analysis
Piperidones, which include 4-Hydroxy-1,2,5-trimethylpiperidine-4-carbonitrile, are of particular interest due to their unique biochemical properties. They serve as precursors to the piperidine ring, which is a ubiquitous moiety in many alkaloid natural products and drug candidates . Various catalysts have been employed in the synthesis of piperidones .Molecular Structure Analysis
The molecular structure of 4-Hydroxy-1,2,5-trimethylpiperidine-4-carbonitrile consists of a piperidine ring, which is a six-membered ring containing five methylene bridges (–CH2–) and one amine bridge (–NH–) .Aplicaciones Científicas De Investigación
Corrosion Inhibition
Research has demonstrated the effectiveness of naphthyridine derivatives, including structures similar to 4-Hydroxy-1,2,5-trimethylpiperidine-4-carbonitrile, in inhibiting corrosion. These compounds, such as 5-amino-9-hydroxy-2-phenylchromeno[4,3,2-de][1,6]naphthyridine-4-carbonitrile, have shown high inhibition activities for mild steel in acidic environments. Their application results in increased polarization resistance and reduced metal surface corrosion, indicating their potential as effective corrosion inhibitors (Singh et al., 2016).
Xanthine Oxidoreductase Inhibition
A compound structurally related to 4-Hydroxy-1,2,5-trimethylpiperidine-4-carbonitrile, 4-[5-(Pyridin-4-yl)-1H-1,2,4-triazol-3-yl]pyridine-2-carbonitrile (FYX-051), has been identified as a potent inhibitor of xanthine oxidoreductase. This enzyme is key in the metabolism of purines and has implications in the treatment of disorders like gout and hyperuricemia. FYX-051 exhibits both structure- and mechanism-based inhibition, offering potential therapeutic applications (Matsumoto et al., 2011).
Antibacterial and Antifungal Applications
Compounds with a structure incorporating elements of 4-Hydroxy-1,2,5-trimethylpiperidine-4-carbonitrile, like 4-aryl-2'-((4-hydroxyphenyl)thio)-6oxo-1,6-dihydro- 2,4'-bipyridine-5-carbonitriles, have been synthesized and tested for their antibacterial and antifungal properties. Some of these compounds have shown promising activity against various bacterial strains and fungi, suggesting their potential in developing new antimicrobial agents (Karabasanagouda et al., 2009).
Anticancer Activity
Research into pyrano[3,2-c]chromene derivatives, related to the structure of 4-Hydroxy-1,2,5-trimethylpiperidine-4-carbonitrile, has revealed their potential in anticancer therapies. These compounds have demonstrated significant anti-proliferative effects on various cancer cell lines, including breast, colon, and liver cancers. They operate through mechanisms such as cell cycle arrest and apoptosis induction, presenting a promising avenue for developing new anticancer drugs (El-Agrody et al., 2020).
Propiedades
IUPAC Name |
4-hydroxy-1,2,5-trimethylpiperidine-4-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O/c1-7-5-11(3)8(2)4-9(7,12)6-10/h7-8,12H,4-5H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYZKVJLQFGCECG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(C(CN1C)C)(C#N)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00343843 |
Source


|
| Record name | 4-hydroxy-1,2,5-trimethylpiperidine-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00343843 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Hydroxy-1,2,5-trimethylpiperidine-4-carbonitrile | |
CAS RN |
51871-79-5 |
Source


|
| Record name | 4-hydroxy-1,2,5-trimethylpiperidine-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00343843 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-Iodoethyl]trifluoroacetamide](/img/structure/B1296995.png)
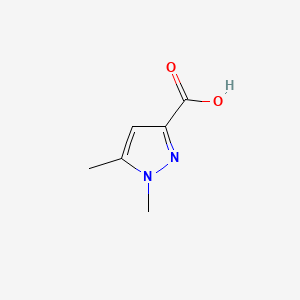


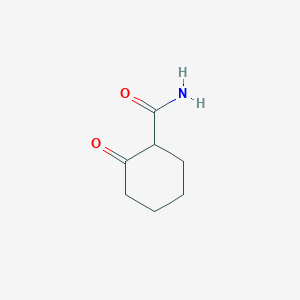
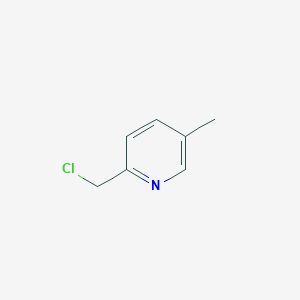
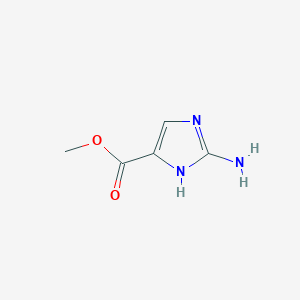
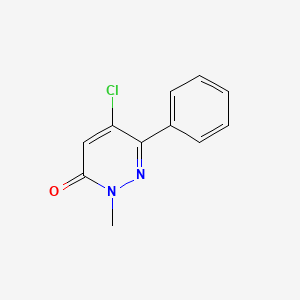


![6-Hydrazinoimidazo[1,2-b]pyridazine](/img/structure/B1297013.png)
